5-Bromo-2-methoxypyridine 1-oxide

CAS No.: 446284-14-6

Cat. No.: VC8274119

Molecular Formula: C6H6BrNO2

Molecular Weight: 204.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446284-14-6 |

|---|---|

| Molecular Formula | C6H6BrNO2 |

| Molecular Weight | 204.02 g/mol |

| IUPAC Name | 5-bromo-2-methoxy-1-oxidopyridin-1-ium |

| Standard InChI | InChI=1S/C6H6BrNO2/c1-10-6-3-2-5(7)4-8(6)9/h2-4H,1H3 |

| Standard InChI Key | BPWQUWZZEYRLEE-UHFFFAOYSA-N |

| SMILES | COC1=[N+](C=C(C=C1)Br)[O-] |

| Canonical SMILES | COC1=[N+](C=C(C=C1)Br)[O-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

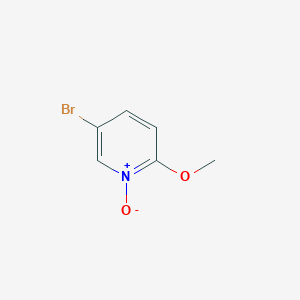

5-Bromo-2-methoxypyridine 1-oxide is systematically named 5-bromo-2-methoxy-1-oxidopyridin-1-ium under IUPAC guidelines . The compound’s structure features a pyridine ring substituted with a methoxy group at the 2-position, a bromine atom at the 5-position, and an N-oxide functional group at the 1-position (Figure 1). This arrangement creates distinct electronic effects: the methoxy group acts as an electron-donating substituent, while the N-oxide introduces polarity and enhances reactivity toward electrophilic and nucleophilic agents .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 446284-14-6 | |

| Molecular Formula | ||

| Molecular Weight | 204.02 g/mol | |

| Exact Mass | 202.95 g/mol | |

| IUPAC Name | 5-bromo-2-methoxy-1-oxidopyridin-1-ium |

Synthesis Methods

Bromination of 2-Methoxy-4-nitropyridine

A common route to 5-bromo-2-methoxypyridine 1-oxide involves the regioselective bromination of 2-methoxy-4-nitropyridine using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C. This method leverages the nitro group’s electron-withdrawing effect to direct bromination to the 5-position, yielding the desired product with minimal byproducts. The reaction proceeds via an electrophilic aromatic substitution mechanism, where NBS generates bromine radicals that attack the activated aromatic ring. After completion, the product is isolated via column chromatography, typically achieving moderate to high purity.

Oxidation of 5-Bromo-2-methoxypyridine

An alternative synthesis involves the oxidation of 5-bromo-2-methoxypyridine (CAS 13472-85-0) using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane at 40°C under inert atmosphere . This method, detailed in patent WO2013/113669, produces the N-oxide derivative in 57.1% yield after 16 hours . The reaction mechanism involves the transfer of an oxygen atom from m-CPBA to the pyridine nitrogen, forming the N-oxide group. Post-reaction workup includes washing with aqueous sodium thiosulfate () and sodium carbonate (), followed by chromatographic purification .

Comparative Analysis of Synthesis Routes

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effects of the N-oxide and methoxy groups . For example, treatment with amines or alkoxides can replace the bromine with nitrogen- or oxygen-based nucleophiles, enabling the synthesis of diversified pyridine derivatives. This reactivity is critical in medicinal chemistry for introducing pharmacophores into the aromatic scaffold.

Coordination Chemistry and Ligand Design

The N-oxide group serves as a weak Lewis base, capable of coordinating to metal centers such as palladium, copper, or iron. This property facilitates the compound’s use in catalyst systems for cross-coupling reactions (e.g., Suzuki-Miyaura couplings) or oxidation processes. Additionally, the methoxy group’s steric and electronic effects can modulate metal-ligand interactions, enabling fine-tuning of catalytic activity.

Applications in Research and Industry

Pharmaceutical Intermediate

5-Bromo-2-methoxypyridine 1-oxide is a key intermediate in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents . For instance, its derivatives have been explored as MAP4K4 inhibitors for treating inflammatory diseases and cancer . The bromine atom’s versatility allows further functionalization via cross-coupling reactions, enabling rapid diversification of drug candidates .

Agrochemical Development

In agrochemistry, the compound’s halogenated scaffold is leveraged to create herbicides and pesticides. The N-oxide group enhances solubility in formulation matrices, while the methoxy group contributes to target-binding affinity. Recent patents highlight its role in developing next-generation crop protection agents with improved environmental profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume